![molecular formula C16H21N5O4 B2774704 Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 915934-68-8](/img/structure/B2774704.png)

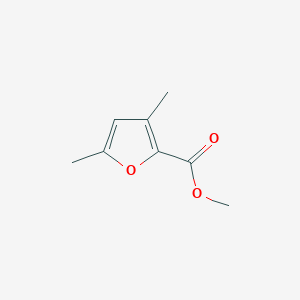

Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

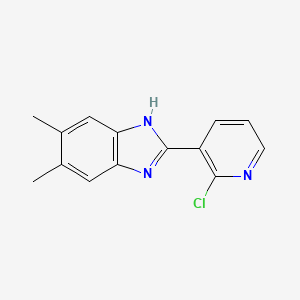

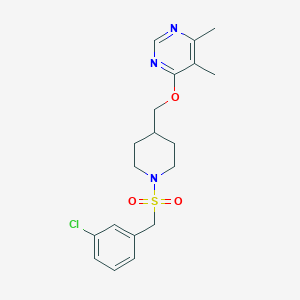

“Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate” is a chemical compound with the molecular formula C16H21N5O4 and a molecular weight of 347.375. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Applications De Recherche Scientifique

Domino Reaction for Imidazoquinolines Synthesis

A Facile Route to Imidazo[1,2-a]quinolines via a Domino Reaction

This study by Iminov et al. (2008) explores the synthesis of imidazo[1,2-a]quinolines through a domino reaction involving methyl 2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate and substituted acetonitriles. The reaction pathway proposed and confirmed through specific intermediates suggests a methodology for synthesizing imidazoquinoline derivatives, highlighting the chemical versatility of related compounds in synthetic organic chemistry Iminov et al., 2008.

Antiprotozoal Agents Synthesis

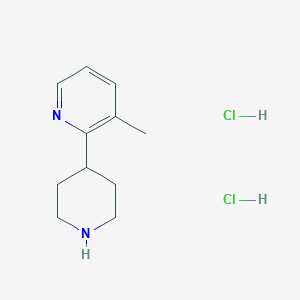

Novel Dicationic Imidazo[1,2-a]pyridines and Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents

In this research by Ismail et al. (2004), the synthesis of imidazo[1,2-a]pyridine derivatives and their evaluation as antiprotozoal agents are described. This study showcases the potential biomedical applications of imidazolyl derivatives in developing therapeutic agents against protozoal infections Ismail et al., 2004.

Sugar Chain Extension

Extension of Sugar Chains by Enolate Addition to Methyl 2,3-di-O-acetyl-4-deoxy-β-L-threo-hex-4-enodialdo-1,5-pyranoside

Horton and Liav (1972) investigated the reactivity of a methyl 2,3-di-O-acetyl derivative with enolate anions, highlighting a method for extending sugar chains. This research illustrates the application of such compounds in complex carbohydrate synthesis, which could be relevant for designing glycoconjugates or probing carbohydrate-based biological processes Horton & Liav, 1972.

Methylglyoxal in Biological Systems

Methylglyoxal in Food and Living Organisms

Nemet et al. (2006) discuss the formation and role of methylglyoxal, a highly reactive alpha-oxoaldehyde, in various enzymatic and nonenzymatic reactions within biological systems. Although not directly related to the queried compound, this research offers insights into the biochemical behavior and potential implications of methyl derivatives in biological contexts Nemet et al., 2006.

Catalysis and Synthetic Applications

N-heterocyclic Carbenes as Versatile Catalysts for Transesterification/Acylation Reactions

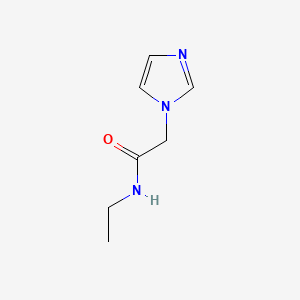

Grasa et al. (2002) report on the use of N-heterocyclic carbenes, including imidazol-2-ylidenes, as efficient catalysts in transesterification processes. This study highlights the catalytic potential of imidazolyl derivatives in facilitating esterification and acylation reactions, which are fundamental in organic synthesis and industrial chemistry Grasa et al., 2002.

Safety and Hazards

Orientations Futures

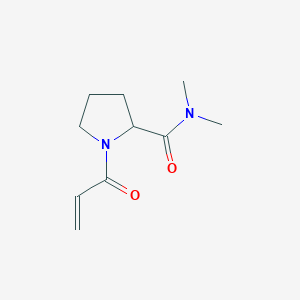

Imidazole-containing compounds have become an important synthon in the development of new drugs due to their broad range of biological activities . Therefore, future research could focus on exploring the potential applications of “Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate” in drug development.

Propriétés

IUPAC Name |

methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-6-9(2)21-10(3)7-19-12-13(17-15(19)21)18(4)16(24)20(14(12)23)8-11(22)25-5/h7,9H,6,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNMOZKVNQIMRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16615432 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2774637.png)

![N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2774642.png)

![2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2774643.png)